molecular formula C9H12N4O B14366025 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide CAS No. 90128-71-5

2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide

Cat. No.: B14366025
CAS No.: 90128-71-5
M. Wt: 192.22 g/mol
InChI Key: WJNGJXAJRODZMM-UHFFFAOYSA-N
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Description

2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate. Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in an appropriate solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridine derivatives .

Scientific Research Applications

2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is unique due to its combination of a pyridine ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90128-71-5

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(1-pyridin-2-ylpropan-2-ylideneamino)urea

InChI

InChI=1S/C9H12N4O/c1-7(12-13-9(10)14)6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H3,10,13,14)

InChI Key

WJNGJXAJRODZMM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)CC1=CC=CC=N1

Origin of Product

United States

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